tetramethyl 6'-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Description
This compound is a structurally complex spiro-fused heterocyclic molecule featuring:
- A spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline] core, which integrates a 1,3-dithiole ring and a thiopyrano-quinoline system.
- Tetracarboxylate ester groups at positions 2',3',4,5, contributing to high hydrophobicity and molecular rigidity.
- A 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetyl substituent at position 6', introducing an electron-deficient aromatic system.
- Ethoxy and dimethyl groups at positions 9' and 5', respectively, which modulate steric and electronic properties.
Properties
Molecular Formula |
C40H34N2O12S3 |
|---|---|
Molecular Weight |
830.9 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]-9'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C40H34N2O12S3/c1-8-54-20-15-16-24-23(17-20)27-32(39(2,3)42(24)25(43)18-41-33(44)21-13-9-11-19-12-10-14-22(26(19)21)34(41)45)55-29(36(47)51-5)28(35(46)50-4)40(27)56-30(37(48)52-6)31(57-40)38(49)53-7/h9-17H,8,18H2,1-7H3 |
InChI Key |
MNNAGAQHZWWSCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)CN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tetramethyl 6’-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, including the formation of the benzo[de]isoquinoline-1,3-dione core and the subsequent attachment of various functional groups. The synthetic route typically includes:
Formation of the benzo[de]isoquinoline-1,3-dione core: This step involves the condensation of suitable precursors under specific reaction conditions to form the core structure.
Functionalization: The core structure is then functionalized with various groups, including the dioxo, ethoxy, and spiro groups, through a series of reactions such as nucleophilic addition, substitution, and cyclization.
Final assembly: The final compound is assembled by attaching the remaining functional groups and performing any necessary purification steps.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
Tetramethyl 6’-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Cyclization: Cyclization reactions can be used to form additional ring structures within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Overview
Tetramethyl 6'-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound with significant potential in various scientific research applications. Its unique structure contributes to a range of biological activities and chemical properties that are being explored in medicinal chemistry and materials science.
Biological Applications
The compound exhibits notable biological activities that make it a candidate for further pharmacological studies:
- Antimicrobial Activity : Research has indicated that compounds with similar structural features possess significant antibacterial and antifungal properties. For instance, the synthesis of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines demonstrated promising antimicrobial effects against various bacterial and fungal strains .
- Anticancer Potential : The compound's derivatives have been investigated for their anticancer properties. Studies on related quinoline derivatives have shown efficacy against breast cancer cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Compounds within the isoquinoline family have been recognized for neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Synthetic Applications
This compound can serve as a versatile building block in organic synthesis:
- Synthesis of Derivatives : The compound can be modified to yield various derivatives with altered substituents that may enhance specific biological activities or improve solubility and bioavailability .
Case Study 1: Antimicrobial Activity
In a study published in Crystals, researchers synthesized a series of tetrahydrothieno[2,3-c]isoquinolines and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer activity of quinoline derivatives demonstrated that compounds structurally related to tetramethyl 6'-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9'-ethoxy exhibited cytotoxic effects on breast cancer cell lines. This highlights the potential for developing new therapeutic agents based on this compound .
Mechanism of Action
The mechanism of action of tetramethyl 6’-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain proteins, enzymes, or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Similarity Analysis
Using Tanimoto-based similarity metrics (as described in ), the compound was compared to analogs with shared core motifs:
Key Observations :
Substituent Impact: The target compound’s benzo[de]isoquinolinyl-acetyl group distinguishes it from the phenylacetyl analog in .
logP and Solubility: The target compound’s higher logP (~6.5 vs.
Synthetic Complexity: Both compounds share a spiro-thiopyranoquinoline core, but the benzo[de]isoquinolinyl moiety in the target compound likely requires multi-step coupling reactions (cf. ), reducing synthetic yields compared to simpler analogs.
Pharmacokinetic and Physicochemical Properties
- logD and Polar Surface Area (PSA) : The target compound’s PSA is estimated to exceed 120 Ų due to multiple ester and carbonyl groups, aligning with low gastrointestinal absorption (Rule of Five violations) .
- Hydrogen-Bonding Capacity : With 17 hydrogen-bond acceptors (similar to ), the compound may exhibit moderate passive diffusion but poor blood-brain barrier penetration .
Hypothetical Bioactivity
- Anticancer Potential: Structural analogs with spiro-quinoline cores (e.g., thiopyrano[2,3-c]quinolines) have shown cytotoxicity in preclinical models, though specific data for this compound are lacking .
Biological Activity
Tetramethyl 6'-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate (hereafter referred to as "the compound") is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating a large and complex structure that may contribute to its biological activity. The presence of multiple functional groups suggests diverse mechanisms of action.
Biological Activity Overview
Research has indicated that compounds related to the structure of this compound exhibit a variety of biological activities:
- Anticancer Activity : Compounds containing the benzo[de]isoquinoline core have shown potential in treating hyperproliferative diseases such as cancer by inhibiting specific protein interactions involved in tumor growth. For example, bromodomain inhibitors targeting BRPF family proteins have been associated with anticancer effects in various studies .
- Antibacterial Activity : Related compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative organisms. For instance, derivatives of benzothiazolo[3,2-a]quinolone have shown activity comparable to established antibiotics like norfloxacin .
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of the Isoquinoline Core : Utilizing precursors that undergo cyclization and functionalization.
- Acetylation : Introducing acetyl groups at specific positions to enhance biological activity.
- Spiro Linkage Formation : Creating the spiro structure which is crucial for the compound's three-dimensional conformation.
Case Study 1: Anticancer Activity
A study investigated the effects of similar benzo[de]isoquinoline derivatives on cancer cell lines. The results indicated that these compounds inhibited cell proliferation and induced apoptosis in human cancer cells. The mechanism was linked to the inhibition of histone acetylation processes .
Case Study 2: Antibacterial Efficacy
Another study focused on a series of heterocyclic compounds related to the target compound. It reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the therapeutic range for effective treatment .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
